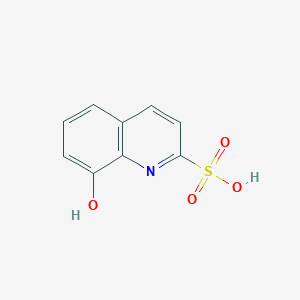
8-Hydroxyquinoline-2-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hydroxyquinoline-2-sulfonic acid (8-HQS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a sulfonated derivative of 8-hydroxyquinoline, which is a heterocyclic organic compound. 8-HQS is commonly used as a chelating agent, which means it can bind to metal ions and form stable complexes. This property makes it useful in a variety of applications, including analytical chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 8-Hydroxyquinoline-2-sulfonic acid is related to its ability to chelate metal ions. When 8-Hydroxyquinoline-2-sulfonic acid binds to a metal ion, it forms a stable complex that is resistant to degradation. This property makes it useful in a variety of applications, including the detection and quantification of metal ions in solution.
Biochemical and Physiological Effects
8-Hydroxyquinoline-2-sulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which means it can protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which means it can inhibit the growth of certain bacteria and fungi.
实验室实验的优点和局限性
One of the primary advantages of using 8-Hydroxyquinoline-2-sulfonic acid in lab experiments is its ability to chelate metal ions. This property makes it useful in a variety of applications, including the determination of metal ions in solution and the synthesis of metal-containing compounds. However, one limitation of using 8-Hydroxyquinoline-2-sulfonic acid is its potential toxicity. It has been shown to be toxic to certain cell types, which means it must be used with caution in certain experiments.
未来方向
There are several future directions for the use of 8-Hydroxyquinoline-2-sulfonic acid in scientific research. One potential application is in the development of new materials. 8-Hydroxyquinoline-2-sulfonic acid has been shown to be useful in the synthesis of metal-containing polymers, which could have a variety of applications in materials science. Additionally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new drugs. Its antioxidant and antimicrobial properties make it a promising candidate for the development of new therapeutic agents. Finally, 8-Hydroxyquinoline-2-sulfonic acid could be used in the development of new analytical techniques. Its ability to chelate metal ions could be used to develop new methods for the detection and quantification of metal ions in solution.
合成方法
The synthesis of 8-Hydroxyquinoline-2-sulfonic acid can be achieved through several methods. One common method involves the sulfonation of 8-hydroxyquinoline using concentrated sulfuric acid. The resulting product is then purified through recrystallization.
科学研究应用
8-Hydroxyquinoline-2-sulfonic acid has been widely used in scientific research due to its unique properties. One of its primary applications is in the field of analytical chemistry. It is commonly used as a reagent for the determination of metal ions in solution. This is due to its ability to form stable complexes with metal ions, which can be easily detected and quantified using various analytical techniques.
属性
产品名称 |
8-Hydroxyquinoline-2-sulfonic acid |
|---|---|
分子式 |
C9H7NO4S |
分子量 |
225.22 g/mol |
IUPAC 名称 |
8-hydroxyquinoline-2-sulfonic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7-3-1-2-6-4-5-8(10-9(6)7)15(12,13)14/h1-5,11H,(H,12,13,14) |
InChI 键 |
QLJOSEUOQHDGTQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261393.png)

![N-[3-(morpholin-4-yl)propyl]-3-phenylprop-2-yn-1-amine](/img/structure/B261397.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine](/img/structure/B261398.png)
![2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B261401.png)
![2-[(3,5-Dichloro-2-methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261405.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261406.png)
![2-{4-[(benzylamino)methyl]phenoxy}-N-(tert-butyl)acetamide](/img/structure/B261408.png)
![2-[(3-Bromobenzyl)amino]-2-methyl-1-propanol](/img/structure/B261411.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)